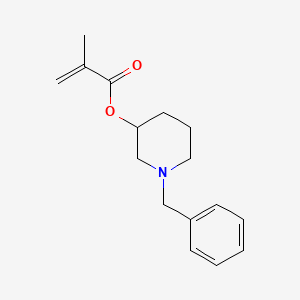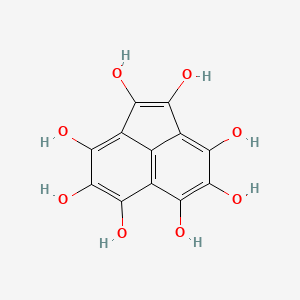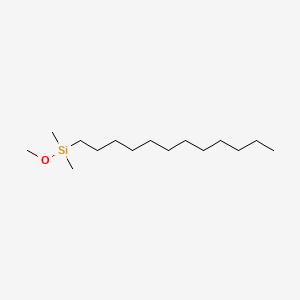
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is an organic compound with the molecular formula C9H21O2P It is a derivative of 1-propanol, where the hydrogen atom of the hydroxyl group is replaced by a bis(1-methylpropyl)phosphinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- typically involves the reaction of 1-propanol with bis(1-methylpropyl)phosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves similar synthetic routes but with larger reactors and more efficient catalysts to ensure cost-effectiveness and scalability. The process may also include additional purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-.
科学的研究の応用
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinyl group can form strong bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacking the phosphinyl group.
Isobutanol: An isomer of 1-propanol with a different arrangement of carbon atoms.
1-Phenyl-1-propanol: A derivative of 1-propanol with a phenyl group attached.
Uniqueness
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is unique due to the presence of the bis(1-methylpropyl)phosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, such as in catalysis or as a building block for more complex molecules.
特性
CAS番号 |
129678-01-9 |
|---|---|
分子式 |
C11H25O2P |
分子量 |
220.29 g/mol |
IUPAC名 |
1-di(butan-2-yl)phosphorylpropan-1-ol |
InChI |
InChI=1S/C11H25O2P/c1-6-9(4)14(13,10(5)7-2)11(12)8-3/h9-12H,6-8H2,1-5H3 |
InChIキー |
QJAHKXXZRRDDBY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)P(=O)(C(C)CC)C(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


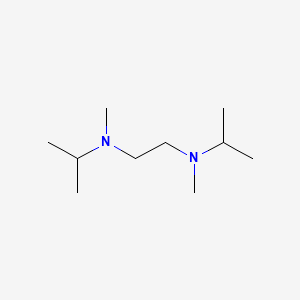



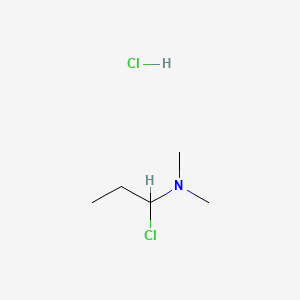


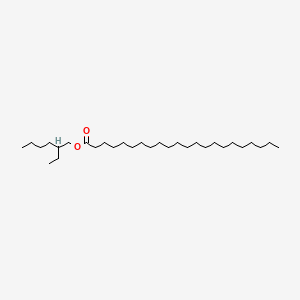
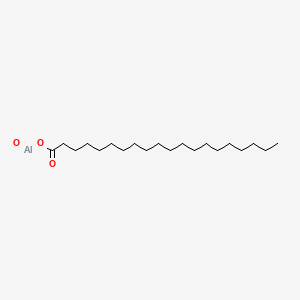
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
